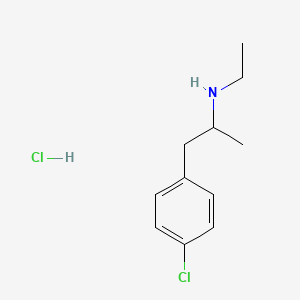
4-Chloroethamphetamine (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloroethamphetamine (hydrochloride) is a chemical compound categorized as an amphetamine. It is known by several synonyms, including 4-chloro-N-ethyl Amphetamine, p-Chloroethamphetamine, and para-Chloroethamphetamine. The compound has a molecular formula of C11H16ClN • HCl and a molecular weight of 234.2 g/mol . It is primarily used as an analytical reference standard in research and forensic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroethamphetamine (hydrochloride) typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 4-chloroamphetamine. The final step involves the ethylation of 4-chloroamphetamine to produce 4-Chloroethamphetamine, which is then converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for 4-Chloroethamphetamine (hydrochloride) are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions are optimized for higher yields and purity. This typically includes the use of industrial-grade reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloroethamphetamine (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like sodium iodide (NaI) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 4-chloroamphetamine.
Substitution: Formation of various halogenated amphetamines.
Applications De Recherche Scientifique
4-Chloroethamphetamine (hydrochloride) is used in various scientific research applications, including:
Chemistry: As an analytical reference standard for mass spectrometry and chromatography.
Biology: Studying the effects of amphetamines on neurotransmitter systems.
Medicine: Investigating potential therapeutic uses and toxicological effects.
Industry: Used in forensic chemistry and toxicology for the identification and quantification of amphetamines.
Mécanisme D'action
The mechanism of action of 4-Chloroethamphetamine (hydrochloride) involves the release of monoamines such as serotonin, dopamine, and norepinephrine. The compound acts as a monoamine releaser, similar to other amphetamines, but with a higher neurotoxic potential. It is thought to exert its effects by increasing the release of these neurotransmitters from presynaptic neurons, leading to enhanced neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
para-Chloroamphetamine (4-CA): A substituted amphetamine with similar monoamine releasing properties but higher neurotoxicity.
4-Bromoamphetamine (4-BA): Similar structure but with a bromine atom instead of chlorine.
4-Fluoroamphetamine (4-FA): Similar structure but with a fluorine atom instead of chlorine.
4-Iodoamphetamine (4-IA): Similar structure but with an iodine atom instead of chlorine.
Uniqueness
4-Chloroethamphetamine (hydrochloride) is unique due to its specific substitution pattern and its ability to act as a monoamine releaser with a distinct neurotoxic profile. Unlike its analogs, it has been found to decrease serotonin levels significantly in animal studies, making it a valuable tool for studying the serotonergic system .
Propriétés
Formule moléculaire |
C11H17Cl2N |
|---|---|
Poids moléculaire |
234.16 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-ethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H16ClN.ClH/c1-3-13-9(2)8-10-4-6-11(12)7-5-10;/h4-7,9,13H,3,8H2,1-2H3;1H |
Clé InChI |
JQNJAQHQQBNLJU-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)CC1=CC=C(C=C1)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















